

# Application Notes and Protocols for Manufacturing High-Performance Magnesium Sheets

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## Compound of Interest

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These application notes provide researchers, scientists, and drug development professionals with detailed techniques for manufacturing high-performance **magnesium** sheets. The focus is on three advanced manufacturing processes: Severe Plastic Deformation (SPD) via Equal Channel Angular Pressing (ECAP), Twin-Roll Casting (TRC), and Asymmetric Rolling (ASR).

## Application Note: Severe Plastic Deformation (SPD) by Equal Channel Angular Pressing (ECAP)

### Introduction

Equal Channel Angular Pressing (ECAP) is a severe plastic deformation (SPD) technique used to produce ultrafine-grained materials.[1][2][3] By subjecting a billet to high shear strain without changing its cross-sectional dimensions, ECAP significantly refines the grain structure of **magnesium** alloys, leading to enhanced mechanical properties such as increased strength and ductility.[1][2][3][4] This method is particularly effective for **magnesium** alloys, which have a hexagonal close-packed (HCP) crystal structure and limited slip systems at room temperature.[4]

### Principle

A billet is pressed through a die containing two channels of equal cross-section that intersect at a specific angle (typically 90° or 120°).[1][2] The material undergoes intense shear deformation

as it passes through the intersection of the channels. The process can be repeated for multiple passes to accumulate strain and achieve greater grain refinement. Different processing routes, involving rotation of the billet between passes, can be employed to create a more homogeneous and equiaxed grain structure.[1][2][5][6]

## Advantages

- Produces bulk materials with ultrafine grain sizes (sub-micrometer or nanometer scale).[2]
- Significantly improves mechanical properties, including yield strength, ultimate tensile strength, and often ductility.[1][3][7]
- Can be used to process a wide variety of **magnesium** alloys.[2]
- Allows for the production of relatively large billets compared to other SPD techniques.[2]

## Experimental Protocol: ECAP of AZ31 Magnesium Alloy

This protocol describes the ECAP processing of AZ31 **magnesium** alloy billets.

Materials and Equipment:

- AZ31 **magnesium** alloy billets (e.g., 10 mm diameter, 60 mm length)
- ECAP die with a channel intersection angle of 90° or 120°
- Hydraulic press with controlled ram speed
- Furnace for preheating the die and billets
- Graphite-based lubricant
- Thermocouples for temperature monitoring
- Metallurgical sectioning and polishing equipment
- Optical and scanning electron microscopes for microstructure analysis
- Universal testing machine for mechanical property evaluation

#### Procedure:

- Billet Preparation: Machine the AZ31 **magnesium** alloy into billets of the desired dimensions to fit the ECAP die.
- Pre-Annealing (Optional): Anneal the billets to achieve a homogeneous starting microstructure. For example, anneal at 250°C for 1 hour.[\[5\]](#)[\[8\]](#)
- Die and Billet Heating: Preheat the ECAP die and the billets to the processing temperature. A typical temperature for AZ31 is between 220°C and 275°C.[\[1\]](#)[\[7\]](#)[\[9\]](#)
- Lubrication: Apply a graphite-based lubricant to the billet and the die channels to reduce friction.[\[5\]](#)
- ECAP Processing:
  - Place the heated billet into the entry channel of the ECAP die.
  - Press the billet through the die using a hydraulic press at a constant ram speed (e.g., 0.05 mm/s to 10 mm/min).[\[5\]](#)[\[6\]](#)
- Multiple Passes and Billet Rotation:
  - For multiple passes, eject the billet from the die and repeat the pressing process.
  - Between passes, the billet can be rotated according to a specific processing route to influence the resulting microstructure and texture. Common routes include:
    - Route A: No rotation between passes.[\[6\]](#)
    - Route B\_C: 90° rotation in the same direction after each pass.[\[6\]](#)
    - Route C: 180° rotation after each pass.[\[6\]](#)
- Post-ECAP Annealing (Optional): A low-temperature anneal (e.g., below 250°C) after ECAP can help to restore ductility with a small decrease in strength by relieving internal stresses.[\[1\]](#)  
[\[7\]](#)

- Characterization:
  - Section, polish, and etch the processed billets for microstructural analysis using optical and scanning electron microscopy.
  - Perform mechanical testing (e.g., tensile tests, microhardness measurements) to evaluate the mechanical properties.[8][10]

## Application Note: Twin-Roll Casting (TRC)

### Introduction

Twin-roll casting is a near-net-shape casting process that combines solidification and rolling into a single step to produce thin **magnesium** alloy sheets directly from the melt.[11][12] This technique is more economical and energy-efficient compared to conventional direct-chill casting followed by extensive hot rolling.[11] TRC produces sheets with a fine-grained microstructure, which can lead to good mechanical properties.[13]

### Principle

Molten **magnesium** alloy is fed into the gap between two internally water-cooled, counter-rotating rolls. As the melt comes into contact with the rolls, it rapidly solidifies, and the resulting solid strip is simultaneously hot-rolled to the desired thickness in a single pass.[11]

### Advantages

- Simplified and shortened production process, leading to cost and energy savings.[11][12]
- Produces sheets with a fine and relatively homogeneous microstructure due to the high cooling rate.[13]
- Can be used to produce thin sheets (1-6 mm) directly.[11][14]
- Improved mechanical properties compared to conventionally cast materials.[14]

## Experimental Protocol: Twin-Roll Casting of AZ31 Magnesium Alloy Sheet

This protocol outlines the procedure for producing AZ31 **magnesium** alloy sheets using a laboratory-scale vertical twin-roll caster.

Materials and Equipment:

- AZ31 **magnesium** alloy ingots
- Melting furnace with protective atmosphere (e.g., Argon with SF6)
- Twin-roll caster with water-cooled rolls
- Tundish and nozzle for melt delivery
- Temperature control system for the melt and rolls
- Rolling mill for subsequent hot rolling
- Annealing furnace
- Characterization equipment as described in the ECAP protocol

Procedure:

- Melting: Melt the AZ31 **magnesium** alloy ingots in a furnace under a protective atmosphere to prevent oxidation and ignition. The melt temperature is typically held at around 650°C to 730°C.[\[14\]](#)[\[15\]](#)
- Casting:
  - Pour the molten alloy into the tundish, which then delivers it through a nozzle into the gap between the twin rolls.
  - The casting speed (roll speed) is a critical parameter and can range from 1.8 m/min to 30 m/min.[\[4\]](#)[\[15\]](#) The roll separating force and torque are also important process parameters.
- As-Cast Sheet: The process directly produces an as-cast sheet with a thickness typically in the range of 1 to 6 mm.[\[11\]](#)[\[14\]](#)

- Homogenization: Homogenize the as-cast TRC strip to dissolve secondary phases and create a more uniform microstructure. A typical homogenization treatment for AZ31 is at 400°C for 1 hour.[13]
- Hot Rolling:
  - Preheat the homogenized strip to the rolling temperature (e.g., 400°C).[13]
  - Perform multi-pass hot rolling to reduce the sheet thickness to the final desired gauge (e.g., 1.6 mm).[13]
  - Intermediate annealing between rolling passes may be necessary to restore ductility.[13][14]
- Final Annealing: Perform a final annealing treatment on the rolled sheet to achieve the desired balance of strength and ductility. For example, annealing at 350°C for 2 hours.[13]
- Characterization: Evaluate the microstructure and mechanical properties of the final sheet using the appropriate characterization techniques.

## Application Note: Asymmetric Rolling (ASR)

### Introduction

Asymmetric rolling is a rolling process where a speed differential is introduced between the upper and lower rolls. This asymmetry induces additional shear deformation through the thickness of the sheet, which is not present in conventional symmetric rolling.[16] This shear deformation can lead to grain refinement, texture modification, and consequently, an improvement in the mechanical properties and formability of **magnesium** alloy sheets.[16][17]

### Principle

By using different roll speeds, a shear zone is created within the sheet during rolling. This additional shear strain contributes to grain refinement through dynamic recrystallization and can alter the crystallographic texture, which is a key factor controlling the formability of **magnesium** alloys.[16]

### Advantages

- Enhanced grain refinement compared to symmetric rolling.[17]
- Modification of the basal texture, which can improve room temperature formability.
- Improved mechanical properties, including a better combination of strength and ductility.[16]

## Experimental Protocol: Asymmetric Rolling of AZ31 Magnesium Alloy Sheet

This protocol describes the asymmetric rolling of AZ31 **magnesium** alloy sheets.

Materials and Equipment:

- AZ31 **magnesium** alloy sheet (e.g., 5 mm thick)
- A rolling mill capable of independent speed control for the upper and lower rolls
- Furnace for preheating the sheets
- Characterization equipment as described in the ECAP protocol

Procedure:

- Initial Material: Start with a hot-rolled or extruded AZ31 **magnesium** alloy sheet.
- Preheating: Heat the sheet to the rolling temperature, typically between 300°C and 400°C.  
[16]
- Asymmetric Rolling:
  - Set the desired roll speed ratio (e.g., 1.1 to 1.8).[16][17]
  - Perform multi-pass rolling to achieve the desired final thickness. The reduction per pass is a critical parameter.
  - Different rolling routes can be employed by rotating the sheet between passes (e.g., unidirectional or reverse rolling).[17]

- **Final Annealing:** A final annealing step may be performed to control the final microstructure and properties.
- **Characterization:** Analyze the microstructure, texture, and mechanical properties of the asymmetrically rolled sheet.

## Quantitative Data Summary

The following tables summarize typical mechanical properties of AZ31 **magnesium** alloy sheets produced by the different manufacturing techniques.

Table 1: Mechanical Properties of AZ31 Mg Alloy Processed by ECAP

Processing Condition	Grain Size (μm)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)	Reference
As-extruded	~20	150 - 200	250 - 280	15 - 20	<a href="#">[3]</a>
4 passes ECAP @ 220°C	~1.9	~200	~300	~15	<a href="#">[1]</a> <a href="#">[7]</a>
4 passes ECAP @ 250°C	~5	~150	~270	~25	<a href="#">[2]</a>
4 passes ECAP @ 150°C + Anneal	-	~294	~354	-	<a href="#">[7]</a>
Pre- compression + Extrusion @ 290°C	-	189.6	288.4	24.9	<a href="#">[3]</a>



Table 2: Mechanical Properties of AZ31 Mg Alloy Processed by Twin-Roll Casting (TRC) and Subsequent Rolling

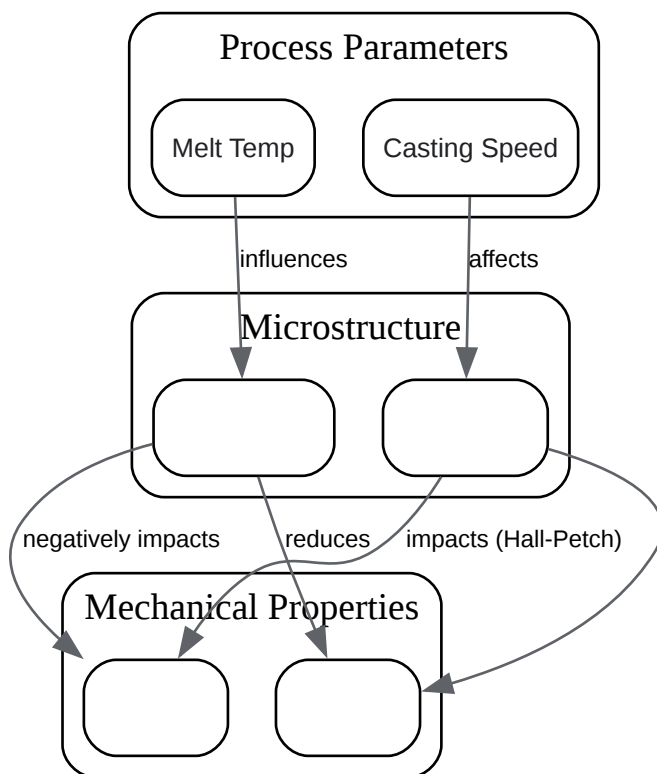
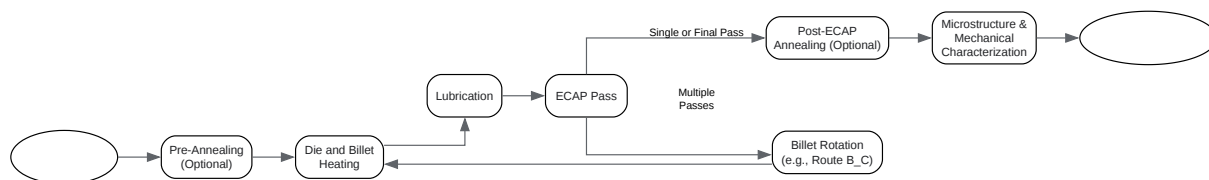
Processing Condition	Grain Size (μm)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)	Reference
As-TRC	74 - 616	-	-	-	<a href="#">[13]</a>
TRC + Hot Rolled + Annealed	~10	~180	~260	~22	<a href="#">[14]</a>
DC Cast + Hot Rolled + Annealed	~25	~160	~250	~20	<a href="#">[14]</a>

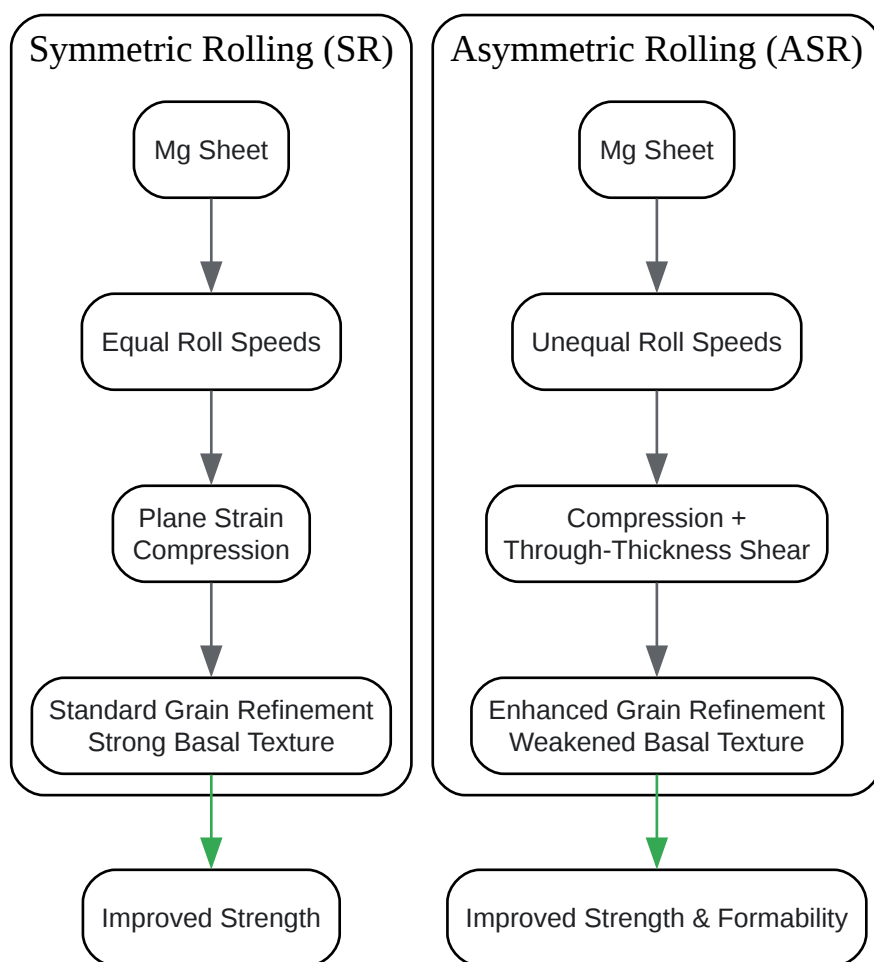
Table 3: Mechanical Properties of AZ31 Mg Alloy Processed by Asymmetric Rolling (ASR)

Processing Condition	Roll Speed Ratio	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)	Reference
Symmetric Rolling (SR)	1.0	195	273	16.1	<a href="#">[16]</a>
Asymmetric Rolling (ASR)	1.3	~200	273	20.2	<a href="#">[16]</a>
Differential Speed Rolling (DSR) @ 200°C	1.1	~240	~290	18.5	<a href="#">[17]</a>

## Visualizations

## Experimental Workflow for ECAP





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